molecular formula C42H56N6O8S3 B606971 DBCO-S-S-PEG3-Biotin CAS No. 1430408-09-5

DBCO-S-S-PEG3-Biotin

Cat. No. B606971
M. Wt: 869.12
InChI Key: ZJVGOGQIAYMKAS-MZOCQUDTSA-N
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Description

DBCO-S-S-PEG3-Biotin is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . It is a cleavable reagent for introducing a biotin moiety to azide-containing biomolecules using copper-free Click Chemistry .


Synthesis Analysis

DBCO-S-S-PEG3-Biotin is used to introduce a biotin moiety to azide-containing biomolecules using copper-free Click Chemistry . The disulfide bond in this linker can be cleaved using reducing agents such as DTT, BME, and TCEP .


Molecular Structure Analysis

The molecular formula of DBCO-S-S-PEG3-Biotin is C42H56N6O8S3 . It has a molecular weight of 869.1 g/mol .


Chemical Reactions Analysis

DBCO-S-S-PEG3-Biotin contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

DBCO-S-S-PEG3-Biotin has a molecular weight of 869.1 g/mol . The exact mass is 868.33 .

Scientific Research Applications

DBCO-S-S-PEG3-Biotin is a cleavable reagent used in the field of bioconjugation chemistry . It’s used for the introduction of a biotin moiety to azide-containing biomolecules using a method known as copper-free Click Chemistry .

  • Scientific Field : Bioconjugation Chemistry .
  • Application Summary : It’s used for the introduction of a biotin moiety to azide-containing biomolecules . This is particularly useful in the study of various biological processes.
  • Methods of Application : The method involves the use of copper-free Click Chemistry . The PEG spacer arm in DBCO-S-S-PEG3-Biotin provides better solubility to the labeled molecules in aqueous media . The disulfide bond in this linker can be cleaved using reducing agents such as DTT, BME, and TCEP .
  • Results or Outcomes : The use of DBCO-S-S-PEG3-Biotin allows for the labeling of azide-containing biomolecules with a biotin moiety . This can facilitate the study of these biomolecules in various biological contexts.
  • PROTAC Linker

    • Field : Drug Discovery
    • Application Summary : DBCO-S-S-PEG3-Biotin is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
    • Methods of Application : DBCO-S-S-PEG3-Biotin contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .
    • Results or Outcomes : The use of DBCO-S-S-PEG3-Biotin as a PROTAC linker can facilitate the targeted degradation of specific proteins, which can be useful in the treatment of various diseases .
  • Labeling of Azide-Containing Biomolecules

    • Field : Bioconjugation Chemistry
    • Application Summary : DBCO-S-S-PEG3-Biotin is used for the introduction of a biotin moiety to azide-containing biomolecules . This is particularly useful in the study of various biological processes.
    • Methods of Application : The method involves the use of copper-free Click Chemistry . The PEG spacer arm in DBCO-S-S-PEG3-Biotin provides better solubility to the labeled molecules in aqueous media . The disulfide bond in this linker can be cleaved using reducing agents such as DTT, BME, and TCEP .
    • Results or Outcomes : The use of DBCO-S-S-PEG3-Biotin allows for the labeling of azide-containing biomolecules with a biotin moiety . This can facilitate the study of these biomolecules in various biological contexts.
  • Cell-Specific Crosstalk Proteomics

    • Field : Proteomics
    • Application Summary : DBCO-S-S-PEG3-Biotin has been used in cell-specific crosstalk proteomics to study the signaling pathways in glioblastoma malignancy near the subventricular zone .
    • Methods of Application : The method involves the use of copper-free Click Chemistry . The PEG spacer arm in DBCO-S-S-PEG3-Biotin provides better solubility to the labeled molecules in aqueous media .
    • Results or Outcomes : The use of DBCO-S-S-PEG3-Biotin allows for the labeling of azide-containing biomolecules with a biotin moiety . This can facilitate the study of these biomolecules in various biological contexts .
  • Induced-Mesenchymal Stromal Cell Secretome Assessment

    • Field : Cell Biology
    • Application Summary : DBCO-S-S-PEG3-Biotin has been used in the assessment of induced-mesenchymal stromal cell secretome in mixed-culture disease models .
    • Methods of Application : The method involves the use of copper-free Click Chemistry . The PEG spacer arm in DBCO-S-S-PEG3-Biotin provides better solubility to the labeled molecules in aqueous media .
    • Results or Outcomes : The use of DBCO-S-S-PEG3-Biotin allows for the labeling of azide-containing biomolecules with a biotin moiety . This can facilitate the study of these biomolecules in various biological contexts .

Safety And Hazards

When handling DBCO-S-S-PEG3-Biotin, it is recommended to use only in a chemical fume hood. Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn. After handling, wash thoroughly and wash contaminated clothing before reuse .

Future Directions

DBCO-S-S-PEG3-Biotin is a cleavable reagent, which is used to introduce biotin into biological molecules containing azide partially using copper-free click chemistry . The PEG spacer arms provide better solubility for labeled molecules in aqueous media . The disulfide bond in the joint can be cracked with reducing agents such as DTT, BME, and TCEP .

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H56N6O8S3/c49-37(12-6-5-11-36-41-34(30-57-36)46-42(53)47-41)43-18-21-54-23-25-56-26-24-55-22-19-44-39(51)17-27-58-59-28-20-45-38(50)15-16-40(52)48-29-33-9-2-1-7-31(33)13-14-32-8-3-4-10-35(32)48/h1-4,7-10,34,36,41H,5-6,11-12,15-30H2,(H,43,49)(H,44,51)(H,45,50)(H2,46,47,53)/t34-,36-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVGOGQIAYMKAS-MZOCQUDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H56N6O8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DBCO-S-S-PEG3-Biotin

Citations

For This Compound
24
Citations
KE Szulwach, CX Song, C He, P Jin - Bio-protocol, 2012 - bio-protocol.org
… Dissolve 10 mg DBCO-SS-PEG3-Biotin conjugate in 384 µl DMSO to make 30 mM stock solution … Add DBCO-SS-PEG3-Biotin conjugate working solution in the eluted DNA solution from …
Number of citations: 2 bio-protocol.org
Y Wang, X Zhang, F Wu, Z Chen, X Zhou - Chemical science, 2019 - pubs.rsc.org
… Third, the mixed system was incubated with azi-BP and DBCO-SS-PEG3-biotin. Finally, the purified ODNs were obtained for affinity enrichment using streptavidin-coated magnetic …
Number of citations: 20 pubs.rsc.org
Y Wang, C Liu, F Wu, X Zhang, S Liu, Z Chen, W Zeng… - Iscience, 2018 - cell.com
… DBCO-SS-PEG3-biotin. However, the reagent (2-benzimidazolyl)acetonitrile without azido group can’t successfully react with DBCO-SS-PEG3-biotin … with DBCO-SS-PEG3-biotin in the …
Number of citations: 18 www.cell.com
H Liu, Y Wang, X Zhou - RSC Chemical Biology, 2022 - pubs.rsc.org
… then a bio-orthogonal reaction with DBCO-SS-PEG3-biotin was catalyzed by strain-promoted … SPAAC was then used to enrich the target sequence with DBCO-SS-PEG3-biotin. 5hmC is …
Number of citations: 3 pubs.rsc.org
T Tomita, F Yoshida, R Nagatomo, M Kimura, S Shun… - 2023 - researchsquare.com
… Instead, 100 µM of DBCO-SS-PEG3-Biotin and 0.2% formic acid diluted in 500 µl ddH2O … For removal of non-reacted DBCOSS-PEG3-Biotin, the retentate was lled with 20 ml of pH 7.5 …
Number of citations: 2 www.researchsquare.com
Y Li, CX Song, C He, P Jin - JoVE (Journal of Visualized Experiments), 2012 - jove.com
5-methylcytosine (5-mC) constitutes ~2-8% of the total cytosines in human genomic DNA and impacts a broad range of biological functions, including gene expression, maintenance of …
Number of citations: 7 www.jove.com
JD Burgess, D Amerna, ES Norton, TM Parsons… - Stem Cell Research & …, 2023 - Springer
… Beads were removed and unbound proteins biotinylated with 10 µM DBCO-SS-Peg3-Biotin as for previously described experiments. Excess DBCO-SS-Peg3-Biotin was removed by …
Number of citations: 5 link.springer.com
Y Xu, L Zhong, H Wei, Y Li, J Xie, L Xie… - Frontiers in Aging …, 2022 - frontiersin.org
… About 4 ul of 1 mM DBCO-SS-peg3-biotin was added into the DNA solution for incubation for 2 h at 37C. Then, samples were purified by a DNA purification kit (Qiagen) following the …
Number of citations: 4 www.frontiersin.org
RS Haun, CM Quick, ER Siegel, I Raju… - Cancer biology & …, 2015 - Taylor & Francis
To develop new diagnostic and therapeutic tools to specifically target pancreatic tumors, it is necessary to identify cell-surface proteins that may serve as potential tumor-specific targets. …
Number of citations: 25 www.tandfonline.com
A Willysson, A Ståhl, D Gillet, J Barbier, JC Cintrat… - Toxins, 2020 - mdpi.com
… In certain translocation experiments, a synthetic Stx1B with an azide containing amino acid, conjugated to biotin with DBCO-SS-PEG3-Biotin (Tebu-Bio, Paris, France) was used. The …
Number of citations: 21 www.mdpi.com

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